N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives, including compounds similar to N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide, typically involves multi-step chemical reactions starting from appropriate precursors. These compounds are synthesized through a series of reactions that may include condensation, cyclization, and nitration steps, employing various spectrometric techniques like IR, NMR, mass, and elemental analysis for structural confirmation (Dhiman et al., 2015).
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized using a variety of spectrometric and crystallographic techniques. These methods provide insights into the compound's conformation, electronic distribution, and intermolecular interactions, which are crucial for understanding its reactivity and biological activity. The structural elucidation often involves single-crystal X-ray diffraction and NMR spectroscopy, highlighting the detailed molecular geometry and atomic connectivity (Gholivand et al., 2009).
Chemical Reactions and Properties
Imidazo[2,1-b]thiazole derivatives participate in a range of chemical reactions, reflecting their versatile chemical properties. These reactions can include isomerization, conjugation, and interactions with various reagents, leading to the formation of new compounds with potentially significant biological activities. The compounds’ reactivity is influenced by their molecular structure, particularly the presence of functional groups such as nitro, methoxy, and carboxamide moieties (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties of imidazo[2,1-b]thiazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's stability, formulation potential, and suitability for various applications. Crystal structure analysis reveals the compound's solid-state conformation and packing, which can affect its reactivity and interaction with biological targets (Banu et al., 2010).
Chemical Properties Analysis
The chemical properties of imidazo[2,1-b]thiazole derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are critical for their application in synthesis and biological studies. These properties are influenced by the electronic structure of the molecule, which can be elucidated through spectroscopic studies. Understanding these properties is crucial for designing derivatives with enhanced activity or specificity (Belyaeva et al., 2012).
Scientific Research Applications
Antimicrobial and Antifungal Activity
A derivative of N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide has been synthesized and found to exhibit significant antimicrobial and antifungal activities. Specifically, certain compounds in this class demonstrated notable antibacterial and antifungal properties against a range of pathogens including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. Some derivatives also showed potent antioxidant activities, comparable to standard compounds, suggesting a potential role in combating oxidative stress-related pathologies (Dhiman, Malik, Verma, & Khatkar, 2015).
Immunological Effects
Imidazo[2,1-b]thiazole derivatives have been studied for their immunological effects, particularly on human T lymphocytes. Certain derivatives were found to modulate the expression of the CD2 receptor on trypsinized human T lymphocytes. The structural features contributing to this activity include the presence of an aryl moiety at the C-6 position with a methoxy or nitro group and an ethyl ester at the C-3 position. These findings suggest potential therapeutic applications in modulating immune responses (Harraga, Nicod, Drouhin, Xicluna, Panouse, Seillès, & Robert, 1994).
Antitumor Activity
New guanylhydrazones derived from imidazo[2,1-b]thiazoles have shown antitumor activity, with specific compounds exhibiting inhibitory effects on the mitochondrial respiratory chain Complex III. This inhibition has been associated with the induction of apoptosis in certain cancer cell lines, indicating a potential utility in cancer treatment (Andreani, Granaiola, Leoni, Locatelli, Morigi, Rambaldi, Lenaz, Fato, Bergamini, & Farruggia, 2005).
Electrophilic Substitution Studies
Studies on electrophilic substitution in imidazo[2,1-b]thiazoles have provided insights into the chemical behavior of these compounds, revealing how different substituents affect the reactivity of the molecule. This knowledge is crucial for designing derivatives with specific chemical properties and biological activities (O'daly, Hopkinson, Meakins, & Raybould, 1991).
Antitubercular Activity
Derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antitubercular activity. Some compounds have shown significant inhibitory activity against Mycobacterium tuberculosis, suggesting a potential role in combating tuberculosis, a major global health challenge (Patel, Noolvi, Sethi, Gadad, & Cameotra, 2017).
Mechanism of Action
Target of Action
The primary target of N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is Pantothenate synthetase . This enzyme is crucial for the pathogenicity, persistence, and survival of Mycobacterium tuberculosis (Mtb) in the host . It is the last enzyme present in the pantothenate biosynthesis pathway .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, resulting in the inhibition of the enzyme . This interaction disrupts the pantothenate biosynthesis pathway, which is essential for the survival of Mtb .
Biochemical Pathways
The affected biochemical pathway is the pantothenate biosynthesis pathway . Pantothenate is synthesized by microorganisms, but mammals cannot produce the molecule and need to obtain it from dietary sources . By inhibiting Pantothenate synthetase, the compound disrupts this pathway, affecting the survival of Mtb .
Pharmacokinetics
The compound was designed and predicted using in silico admet , suggesting that it has been optimized for absorption, distribution, metabolism, excretion, and toxicity.
Result of Action
The result of the compound’s action is the inhibition of Mtb growth . The most active derivative of this compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . Furthermore, the compound showed no acute cellular toxicity (>128 μM) towards the MRC-5 lung fibroblast cell line .
properties
IUPAC Name |
N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-4-8-18-16(22)15-11(2)20-10-14(19-17(20)25-15)12-6-5-7-13(9-12)21(23)24/h5-7,9-10H,3-4,8H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQPECCXAJLSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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